Chromomycin A4
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Overview
Description
7-Methylolivomycin D is a complex antibiotic compound belonging to the aureolic acid group. It is known for its potent antimicrobial properties and is structurally related to other antibiotics such as chromomycin A4 and olivomycin. The compound has a molecular formula of C48H68O22 and a molecular weight of 997.05 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylolivomycin D involves multiple steps, including the formation of its core structure and the attachment of various functional groupsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .
Industrial Production Methods: Industrial production of 7-Methylolivomycin D is generally carried out through fermentation processes using specific strains of actinomycetes. These microorganisms are cultured in nutrient-rich media, and the compound is extracted and purified from the fermentation broth. The production process is optimized to maximize yield and purity, often involving multiple stages of extraction, chromatography, and crystallization .
Chemical Reactions Analysis
Types of Reactions: 7-Methylolivomycin D undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify specific functional groups.
Substitution: Substitution reactions involve replacing one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions include various derivatives of 7-Methylolivomycin D with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
7-Methylolivomycin D has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its antimicrobial properties and its effects on bacterial and fungal cells.
Medicine: Explored for its potential use as an antibiotic and its ability to inhibit the growth of certain cancer cells.
Industry: Utilized in the development of new antibiotics and other pharmaceutical products
Mechanism of Action
The mechanism of action of 7-Methylolivomycin D involves binding to the DNA of target cells, thereby inhibiting DNA replication and transcription. This leads to the disruption of essential cellular processes and ultimately results in cell death. The compound specifically targets the minor groove of DNA, forming stable complexes that prevent the binding of transcription factors and other regulatory proteins .
Comparison with Similar Compounds
Chromomycin A2, A3, and A4: These compounds share a similar structure and mechanism of action with 7-Methylolivomycin D.
Olivomycins A, B, C, and D: These antibiotics are closely related to 7-Methylolivomycin D and exhibit similar antimicrobial properties
Uniqueness: 7-Methylolivomycin D is unique due to its specific structural modifications, which confer distinct biological activities and properties. Its ability to form stable DNA complexes and inhibit transcription makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
7198-11-0 |
---|---|
Molecular Formula |
C48H68O22 |
Molecular Weight |
997.0 g/mol |
IUPAC Name |
[6-[[7-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-6-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-3-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C48H68O22/c1-17-29(67-34-16-31(46(22(6)65-34)66-23(7)50)69-33-14-28(52)45(60-8)21(5)64-33)12-25-10-24-11-26(47(61-9)44(59)39(54)18(2)49)48(43(58)37(24)42(57)36(25)38(17)53)70-35-15-30(41(56)20(4)63-35)68-32-13-27(51)40(55)19(3)62-32/h10,12,18-22,26-28,30-35,39-41,45-49,51-57H,11,13-16H2,1-9H3 |
InChI Key |
GFNBGDMLFDVPCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3C(CC4=C(C3=O)C(=C5C(=C4)C=C(C(=C5O)C)OC6CC(C(C(O6)C)OC(=O)C)OC7CC(C(C(O7)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)O)O |
Origin of Product |
United States |
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